molecular formula C12H13ClO3 B2941136 4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one CAS No. 59922-00-8

4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one

Cat. No.: B2941136
CAS No.: 59922-00-8
M. Wt: 240.68
InChI Key: HLISIKOTNCMNQM-UHFFFAOYSA-N
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Description

“4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one” is a chemical compound that combines sulfonamide and benzodioxane fragments in its structure . It is related to a class of compounds known as sulfa drugs or sulfonamides, which are biologically significant and are used as antibacterial drugs due to their low cost, little toxicity, and exceptional bioactivities against numerous infections and bacterial strains .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium under continuous stirring and dynamic pH control . The structures of the synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, 13C NMR, and EI-MS .


Molecular Structure Analysis

The molecular structure of this compound was determined using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and EI-MS .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 4-nitrobenzenesulfonyl chloride in an aqueous alkaline medium .

Scientific Research Applications

Anti-inflammatory Activity

A study by Goudie et al. (1978) explored compounds related to 4-Chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one and their anti-inflammatory activity. It was found that compounds with a small lipophilic group like methoxyl, methyl, or chloro, in combination with a butan-2-one side chain, exhibited significant anti-inflammatory properties as assessed by the cotton pellet granuloma method (Goudie et al., 1978).

Synthesis and Derivatization

Schlosser et al. (1973) described the synthesis and potential of 3-Chloro-4,5-dihydrofuran, a compound structurally related to this compound. They demonstrated that it can be easily substituted at the 2-position by metalation, followed by treatment with an electrophilic reagent. This process allows for the generation of a variety of derivatives (Schlosser et al., 1973).

Detoxication Pathways

A study by Munter et al. (2003) investigated the detoxication pathways involving glutathione and epoxide hydrolase in the metabolism of chloroprene, which is related to the chemical . The study identified several glutathione conjugates, providing insights into the metabolism and detoxication pathways of such compounds (Munter et al., 2003).

Antimicrobial and Anticancer Activity

Research conducted by Prado et al. (2006) on benzofuro[3,2-f][1]benzopyrans, which are chemically akin to this compound, demonstrated significant activities against Mycobacterium tuberculosis. These compounds showed promising potential as specific antitubercular agents without significant cytotoxicity against mammalian cells (Prado et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been found to target cholinesterase enzymes, which are critical in treating alzheimer’s disease .

Mode of Action

It’s worth noting that similar compounds have been synthesized to inhibit cholinesterase enzymes . These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter, and their inhibition can help manage Alzheimer’s disease by increasing acetylcholine levels in the brain.

Pharmacokinetics

It’s known that similar sulfonamide-based drugs are absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces .

Result of Action

Similar compounds have shown inhibitory potential against cholinesterase enzymes , which could lead to increased acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer’s disease patients.

Properties

IUPAC Name

4-chloro-1-(2,3-dihydro-1,4-benzodioxin-6-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO3/c13-5-1-2-10(14)9-3-4-11-12(8-9)16-7-6-15-11/h3-4,8H,1-2,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLISIKOTNCMNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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